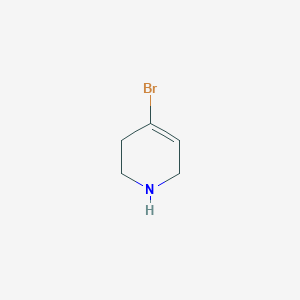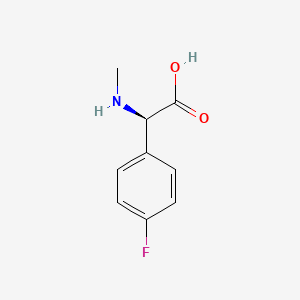
(2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid: is a chiral compound with significant interest in various scientific fields due to its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield (2R)-2-(4-Fluorophenyl)-2-(methylamino)ethanol.
Oxidation: The final step involves the oxidation of the alcohol group to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to (2R)-2-(4-Fluorophenyl)-2-(methylamino)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Intermediates: Used as a building block for the synthesis of other chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methylamino group can participate in proton transfer reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- (2R)-2-(4-Chlorophenyl)-2-(methylamino)acetic acid
- (2R)-2-(4-Bromophenyl)-2-(methylamino)acetic acid
- (2R)-2-(4-Methylphenyl)-2-(methylamino)acetic acid
Comparison:
- Binding Affinity: The presence of different halogen atoms (fluorine, chlorine, bromine) affects the binding affinity and selectivity of the compound towards its molecular targets.
- Reactivity: The reactivity of the compound in various chemical reactions can vary based on the substituent on the phenyl ring.
- Applications: While all these compounds may have similar applications, the specific properties imparted by the substituents can make (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid unique in terms of its efficacy and potential uses.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
NYAXGIZPADNVKN-MRVPVSSYSA-N |
SMILES isomérique |
CN[C@H](C1=CC=C(C=C1)F)C(=O)O |
SMILES canonique |
CNC(C1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



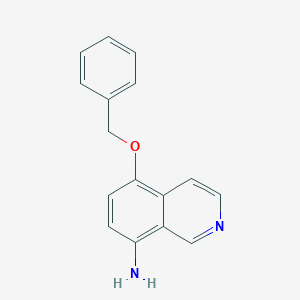
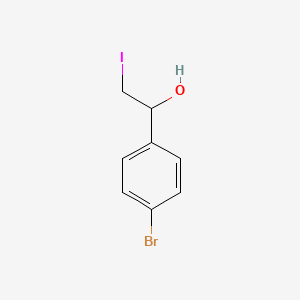

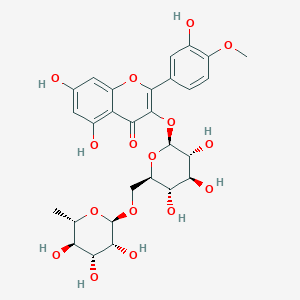
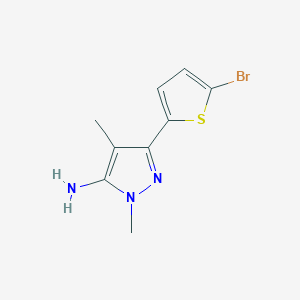



![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)

![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
